Pyrrolo[3,2-d]pyrimidines represent a class of heterocyclic compounds structurally similar to purines, making them valuable scaffolds in medicinal and organic chemistry. These compounds often serve as bioisosteres for nucleobases like purines and pyrimidines, potentially exhibiting biological activities []. The presence of diverse substituents significantly influences their properties and applications.
Compound Description: CP-1 is a chromeno-pyrimidine derivative synthesized through the reaction of barbituric acid and 5-bromo-2-hydroxybenzaldehyde in the presence of a diethanolammonium chloroacetate catalyst. [] This compound has been investigated for its in vitro antioxidant properties, demonstrating moderate activity against DPPH radicals with an IC50 value of 55.4 μM. []
Compound Description: CP-2, another chromeno-pyrimidine derivative, is synthesized by reacting barbituric acid with 2,3,4-trihydroxybenzaldehyde using the same ionic liquid catalyst as CP-1. [] This compound exhibits exceptional in vitro antioxidant activity against DPPH radicals with a remarkable 92% efficacy at 25 μM and an IC50 value of 3.5 μM. []
6-Ethoxymethylenehydrazino-1,3-dimethyluracil (2)
Compound Description: Compound 2 acts as a key intermediate in the synthesis of pyrimido[5,4-e]-as-triazine 4-oxides, which are subsequently transformed into pyrrolo[3,2-d]pyrimidines. [] This compound is prepared by reacting 6-hydrazino-1,3-dimethyluracil with triethyl orthoformate.
3-Arylaminofervenulin 4-oxides (6a-e)
Compound Description: These compounds represent a series of pyrimido[5,4-e]-as-triazine 4-oxides synthesized through the nitrosative cyclization of 6-arylaminomethylenehydrazino-1,3-dimethyluracils. [] They are essential intermediates in the synthesis of pyrrolo[3,2-d]pyrimidines.
Relevance: The 3-Arylaminofervenulin 4-oxides (6a-e) are key intermediates in the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the close structural relationship and shared synthetic pathway with 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. [] The presence of the aryl amino group at the 3-position in these compounds provides insights into potential modifications and structure-activity relationships within the pyrrolo[3,2-d]pyrimidine scaffold.
7-Alkoxycarbonyl-6-arylamino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4(1H,3H-diones (15a-e and 16)
Compound Description: These compounds are pyrrolo[3,2-d]pyrimidine derivatives synthesized by reacting 3-arylaminofervenulin 4-oxides with acetylenic esters. [] This reaction sequence highlights the versatility of the pyrimido[5,4-e]-as-triazine 4-oxide scaffold for generating diverse pyrrolo[3,2-d]pyrimidines.
Compound Description: This compound serves as a reference compound in research aimed at developing dual human A(2a) antagonists/MAO-B inhibitors. Modifications to this compound led to the discovery of (E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione (17f). []
Relevance: While structurally distinct from 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, (E)-8-(3-Chlorostyryl)caffeine belongs to the 9-deazaxanthine family and is relevant because it served as the starting point for developing potent and selective MAO-B inhibitors within the 9-deazaxanthine scaffold. [] This research highlights the potential of exploring structural modifications of 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to target MAO-B.
Compound Description: This compound is a potent dual human A(2a) antagonist/MAO-B inhibitor, exhibiting promising activity in counteracting haloperidol-induced catalepsy in mice. [] Its development stemmed from systematic modifications of (E)-8-(3-chlorostyryl)caffeine.
Relevance: Compound 17f highlights the therapeutic potential of compounds structurally related to 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, particularly in the context of neurodegenerative diseases. Both compounds belong to the 9-deazaxanthine class and share the pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione core. []
Compound Description: This series of compounds was designed and synthesized as potential adenosine receptor ligands, specifically targeting the A2B and A2A receptor subtypes. [] While exhibiting micromolar to nanomolar binding affinities, they displayed poor A2B/A2A selectivity.
Relevance: These derivatives share the pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione core with 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This structural similarity, combined with their investigation as adenosine receptor ligands, suggests potential applications for the target compound in similar biological contexts. []
Compound Description: This compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV) and is explored as a potential therapeutic agent for diabetes. [] It forms a stable crystalline monohydrochloride hemihydrate salt. []
Relevance: This compound shares the core pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione structure with 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and demonstrates the potential of this scaffold for developing therapeutic agents for metabolic disorders. The presence of the (3R)-3-aminopiperidine substituent highlights a specific structural motif that contributes to its DPP-IV inhibitory activity. [, ]
Classification
This compound is classified under heterocyclic compounds, specifically pyrimidines and their derivatives. It exhibits properties that make it a candidate for bioactive compounds due to its structural similarity to nucleobases, which are crucial in biological systems.
Synthesis Analysis
The synthesis of 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been achieved through several methodologies. A common synthetic route begins with commercially available 6-methyluracil. The synthesis involves the following key steps:
Nitration: 6-methyluracil is treated with concentrated sulfuric and nitric acids at low temperatures (0 °C) to introduce a nitro group at the C5 position.
Formation of Enamine: A modified Batcho-Leimgruber indole synthesis is employed where the nitro group facilitates the formation of an enamine through nucleophilic attack on a dimethylacetal reagent.
Reduction: The nitro group is reduced to an amino group using acetic acid and zinc dust at elevated temperatures (80 °C), followed by treatment with sodium hydroxide to isolate the intermediate.
Halogenation: The sodium salt of the intermediate undergoes chlorination using phenylphosphonic dichloride, followed by bromination using N-bromosuccinimide in anhydrous tetrahydrofuran at 0 °C.
This multi-step synthesis allows for the introduction of various substituents that can modify the biological activity of the resulting compound .
Molecular Structure Analysis
The molecular formula of 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is C6H4BrN3O2 with an average molecular mass of approximately 230.021 g/mol . The structure features:
Pyrrolo-Pyrimidine Core: A fused bicyclic system that includes both pyrrole and pyrimidine rings.
Bromine Atom: Positioned at the C7 site, influencing reactivity and biological properties.
Dione Functional Groups: Present at positions two and four, contributing to its chemical reactivity.
The compound's structural characteristics enable it to mimic purines and pyrimidines, making it relevant in drug design .
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions involving its dione functionalities.
Reactions with Electrophiles: The nitrogen atoms within the heterocyclic structure can act as nucleophiles in electrophilic aromatic substitution reactions.
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with specific properties .
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in cell proliferation. Studies suggest that halogenated pyrrolo-pyrimidines exhibit potent antiproliferative effects against various cancer cell lines.
The proposed mechanism includes:
Inhibition of Kinases: The compound may inhibit specific kinases involved in cell cycle regulation.
Induction of Apoptosis: By interfering with signaling pathways, it can promote programmed cell death in cancer cells.
Physical and Chemical Properties Analysis
The physical properties of 7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione include:
Appearance: Typically exists as a solid or crystalline form.
Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and tetrahydrofuran.
Chemical properties include its reactivity towards electrophiles and nucleophiles due to its functional groups. The presence of bromine enhances its electrophilic character while the dione groups contribute to its potential reactivity in condensation reactions .
Applications
7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has significant applications in medicinal chemistry:
Anticancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for developing new anticancer therapies.
Drug Design: As a bioisostere for nucleobases, it serves as a scaffold for designing novel therapeutic agents targeting various diseases.
Biochemical Studies: Used in studies exploring enzyme inhibition and cellular signaling pathways.
The versatility of this compound underscores its importance as a lead structure for further development in pharmacology .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.